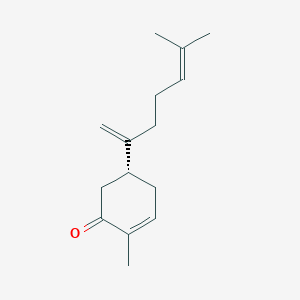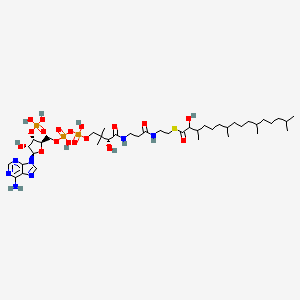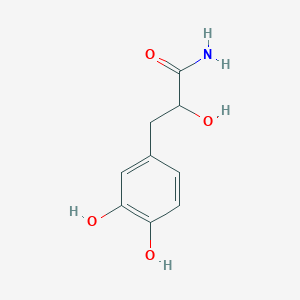![molecular formula C21H22O9 B1249840 7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B1249840.png)
7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The extraction of liquiritin from Glycyrrhiza uralensis involves several steps. Initially, the roots are dried and ground into a fine powder. The powder is then subjected to extraction using solvents such as ethanol or methanol. The extract is concentrated and purified using techniques like high-speed countercurrent chromatography (HSCCC) to isolate liquiritin .
Industrial Production Methods
In industrial settings, the extraction process is scaled up using large-scale extraction equipment. The optimized conditions for extraction include using 70% ethanol at a solid-to-liquid ratio of 1:25 (w/v) and extracting for 1.5 hours at 80°C. The crude extract is then purified using HSCCC with a two-phase solvent system of ethyl acetate–methanol–water (5:2:5, v/v) to obtain high-purity liquiritin .
Analyse Chemischer Reaktionen
Types of Reactions
Liquiritin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to oxidize liquiritin.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce liquiritin.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) to replace specific functional groups in the liquiritin molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of liquiritin, which may exhibit enhanced or altered pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Liquiritin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of flavonoids in plant extracts.
Industry: Liquiritin is used in the cosmetic industry for its skin-whitening and anti-aging properties.
Wirkmechanismus
Liquiritin exerts its effects through various molecular mechanisms. It inhibits the activation of the p38 mitogen-activated protein kinase (MAPK)/nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and oxidative stress . Additionally, liquiritin can mimic type I interferon, enhancing the body’s antiviral response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Liquiritigenin: A flavonoid aglycone derived from liquiritin, known for its anti-inflammatory and antioxidant properties.
Glycyrrhizic Acid: Another major component of licorice with antiviral and hepatoprotective effects.
Isoliquiritin: A flavonoid glycoside similar to liquiritin, with potential anti-inflammatory and anticancer activities.
Uniqueness of Liquiritin
Liquiritin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone counterpart, liquiritigenin. This structural difference allows liquiritin to exert more potent pharmacological effects, particularly in neuroprotection and cardiovascular health .
Eigenschaften
Molekularformel |
C21H22O9 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
7-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O9/c22-9-17-18(25)19(26)20(27)21(30-17)28-12-4-1-10(2-5-12)15-8-14(24)13-6-3-11(23)7-16(13)29-15/h1-7,15,17-23,25-27H,8-9H2/t15?,17-,18-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
DEMKZLAVQYISIA-UZQFATADSA-N |
SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Isomerische SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Synonyme |
7-hydroxyflavanone 4'-O-glucoside likviritin Likviriton liquiritin liquiritoside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
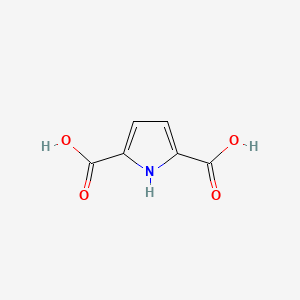
![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)

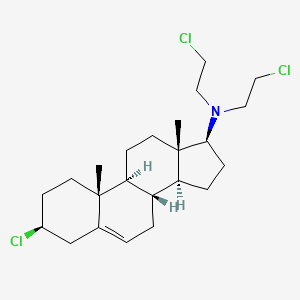
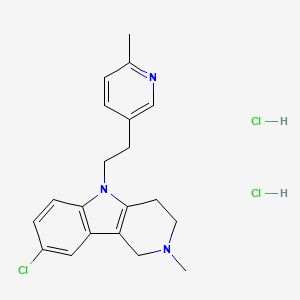
![(2S,3R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1249768.png)

